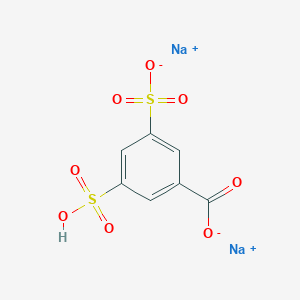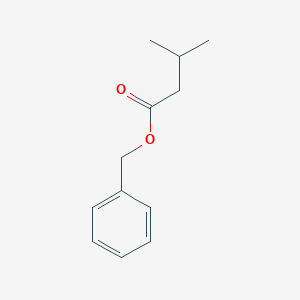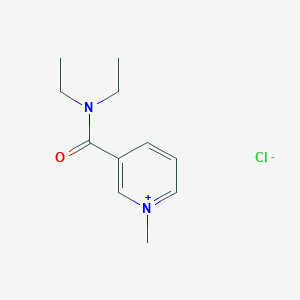
Dichlorogermane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichlorogermane is a chemical compound with the molecular formula H2Cl2Ge . It is also known by other names such as Dichlorgerman and Germane, dichloro- . The average mass of Dichlorogermane is 145.562 Da .
Synthesis Analysis
Dichlorogermane can be synthesized through various methods. One such method involves the reaction of GeCl2·dioxane with 1,4-diazabutadiene compounds . This leads to the formation of dichlorogermane derivatives .
Molecular Structure Analysis
The molecular structure of Dichlorogermane consists of a germanium atom bonded to two hydrogen atoms and two chlorine atoms . The molecular weight of Dichlorogermane is 145.56 .
Chemical Reactions Analysis
Dichlorogermane is involved in various chemical reactions. For instance, it can react with 1,4-diazabutadiene compounds to form dichlorogermane derivatives . It can also undergo a 1,4-addition with α,β-unsaturated imine to form a dichlorogermane derivative bearing a GeC3N five-membered ring skeleton .
Physical And Chemical Properties Analysis
Dichlorogermane has a molecular formula of H2Cl2Ge . It has an average mass of 145.562 Da and a monoisotopic mass of 145.874527 Da .
Scientific Research Applications
Formation of Bis(chelate) Germylium Ions : Dichlorogermane was used in synthesizing bis(chelate) dichlorogermane with lactamomethyl chelate ligands. This process involved studying the molecular and crystal structures and proposed transformation schemes into cationic complexes, providing insights into the formation of germylium ions (Korlyukov et al., 2016).
Synthesis of Cyclic Germylenes : A study demonstrated the synthesis of a cyclic (alkyl)(amino)germylene from a dichlorogermylene dioxane complex, showing potential in organogermanium chemistry (Wang et al., 2016).
Metathesis Reaction and Dehydrogenation of Dihydrogermane : This research explored the metathesis reaction of GeCl(2).dioxane, leading to the formation of dichlorogermane derivatives. The study also investigated the dehydrogenation of dihydrogermane by a frustrated Lewis pair (Jana et al., 2010).
Organogermanium Compounds Formation : A study described the formation of various organogermanium compounds through reactions of dichlorogermylene with different siloxanes, suggesting applications in organogermanium compound synthesis (Shcherbinin et al., 2002).
Synthesis of Germyl Iodide and Di-iodogermane : Research showed the high-yield synthesis of germyl iodide and di-iodogermane at room temperature, providing a new method for preparing these compounds (Cradock & Ebsworth, 1967).
Synthesis of Stable Cyclic Dialkylgermylene : The synthesis of a stable cyclic dialkylgermylene by reductive dechlorination of dichlorogermane was explored, indicating potential in stable organogermanium compound development (Kira et al., 1999).
Electrochemical Synthesis of Organopolygermanes : A study involved the electroreduction of diorganodichlorogermanes to prepare polygermanes, revealing applications in the synthesis of crystalline polymers (Aeiyach et al., 1993).
Novel Synthesis of Poly(germyl ether) : This research focused on synthesizing new polymers with germyl ether skeletons, highlighting the versatility of dichlorogermane in polymer chemistry (Nishikubo et al., 1995).
Mechanism of Action
Future Directions
properties
IUPAC Name |
dichlorogermane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cl2GeH2/c1-3-2/h3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTURSYJKMYFLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[GeH2]Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2GeH2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dichlorogermane | |
CAS RN |
15230-48-5 |
Source


|
| Record name | Dichlorogermane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015230485 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R)-1-[(3Ar,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethanol](/img/structure/B91215.png)
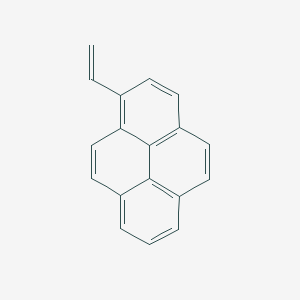
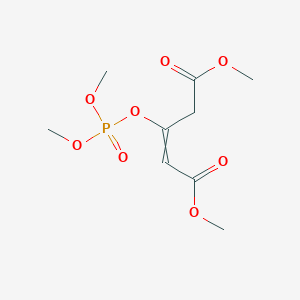
![6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B91221.png)
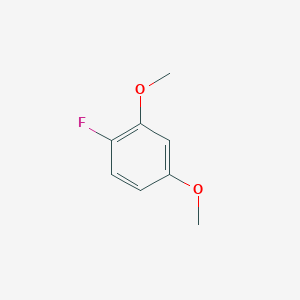



![Propionanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-](/img/structure/B91229.png)

